Ribociclib-Succinat

Übersicht

Beschreibung

Ribociclibsuccinat ist ein selektiver Zyklinkinase-Inhibitor, der gezielt auf die Zyklinkinase 4 und die Zyklinkinase 6 wirkt. Diese Proteine spielen eine entscheidende Rolle bei der Zellzyklusregulation, und ihre Überaktivierung kann zu unkontrollierter Zellproliferation führen, einem Kennzeichen von Krebs. Ribociclibsuccinat wird hauptsächlich zur Behandlung von hormonrezeptor-positivem, humanem epidermalen Wachstumsfaktorrezeptor 2-negativem fortgeschrittenem oder metastasiertem Brustkrebs eingesetzt .

Wissenschaftliche Forschungsanwendungen

Ribociclibsuccinat hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Modellverbindung zur Untersuchung der Hemmung der Zyklinkinase und ihrer Auswirkungen auf die Zellzyklusregulation.

Biologie: Untersucht für seine Rolle bei der Modulation von Zellproliferation und Apoptose in verschiedenen Zelllinien.

Medizin: Wird hauptsächlich zur Behandlung von fortgeschrittenem Brustkrebs eingesetzt. Laufende Forschung untersucht sein Potenzial bei anderen Krebsarten.

Industrie: Wird bei der Entwicklung gezielter Krebstherapien und Kombinationsbehandlungen eingesetzt

Wirkmechanismus

Ribociclibsuccinat entfaltet seine Wirkung durch die selektive Hemmung der Zyklinkinase 4 und der Zyklinkinase 6. Diese Kinasen sind an der Phosphorylierung des Retinoblastomproteins beteiligt, einem wichtigen Regulator des Zellzyklus. Durch die Hemmung dieser Kinasen verhindert Ribociclibsuccinat den Fortschritt des Zellzyklus von der G1-Phase in die S-Phase, wodurch die Zellproliferation gehemmt wird. Dieser Mechanismus ist besonders effektiv in hormonrezeptor-positiven Brustkrebszellen, in denen die Zyklinkinase 4 und die Zyklinkinase 6 häufig überaktiv sind .

Wirkmechanismus

Target of Action

Ribociclib succinate is a selective cyclin-dependent kinase inhibitor . It primarily targets two proteins, cyclin-dependent kinase 4 and 6 (CDK4/6) . These proteins play a crucial role in cell cycle regulation and, when over-activated, can enable cancer cells to grow and divide too quickly .

Mode of Action

Ribociclib succinate interacts with its targets (CDK4/6) by inhibiting their activity . This inhibition slows down the progression of cancer by preventing the over-activation of CDK4/6 .

Biochemical Pathways

The primary biochemical pathway affected by ribociclib succinate is the cyclin D–CDK4/6–p16–retinoblastoma (Rb) pathway . This pathway is commonly disrupted in cancer, leading to abnormal cell proliferation . In this pathway, cyclin D is the key entry point at which various mitogenic and growth arrest signaling pathways converge to regulate the cell cycle . In response to mitogenic signaling, levels of D-type cyclins rise and associate with CDK4 or CDK6 .

Pharmacokinetics

Ribociclib succinate is orally bioavailable . Following oral dosing, ribociclib is rapidly absorbed with median Tmax ranging from 1 to 5 hours . It is extensively metabolized by cytochrome P450 3A4 . The exposure of ribociclib succinate is dramatically affected by strong cytochrome P450 3A4 modulators .

Result of Action

The molecular and cellular effects of ribociclib succinate’s action primarily involve the inhibition of cell proliferation. By inhibiting CDK4/6, ribociclib succinate prevents the over-activation of these proteins, thereby slowing down the growth and division of cancer cells . Ribociclib succinate has been shown to induce cytostasis at nanomolar concentrations in certain cancer cell lines, suggesting that these cells might be particularly susceptible to CDK4/6 inhibition .

Action Environment

The action, efficacy, and stability of ribociclib succinate can be influenced by various environmental factors. For instance, the presence of strong cytochrome P450 3A4 modulators can dramatically affect the exposure of ribociclib succinate . Additionally, the susceptibility of certain cancer cells to CDK4/6 inhibition may vary depending on the specific cellular environment .

Biochemische Analyse

Biochemical Properties

Ribociclib succinate plays a crucial role in biochemical reactions by inhibiting the activity of cyclin-dependent kinase 4 and 6 (CDK4/6). These enzymes are essential for cell cycle progression, particularly the transition from the G1 phase to the S phase. By binding to CDK4/6, ribociclib succinate prevents their interaction with cyclin D, thereby inhibiting the phosphorylation of the retinoblastoma protein (Rb). This inhibition leads to cell cycle arrest in the G1 phase, preventing cancer cells from proliferating .

Cellular Effects

Ribociclib succinate exerts significant effects on various types of cells and cellular processes. It primarily influences cell function by inducing cell cycle arrest at the G1 phase. This action is achieved through the inhibition of CDK4/6, which prevents the phosphorylation of the retinoblastoma protein (Rb). As a result, the cell cycle is halted, and cancer cells are unable to proliferate. Additionally, ribociclib succinate has been shown to impact cell signaling pathways, gene expression, and cellular metabolism, further contributing to its antitumor effects .

Molecular Mechanism

The molecular mechanism of ribociclib succinate involves its selective inhibition of CDK4/6. By binding to these kinases, ribociclib succinate prevents their interaction with cyclin D, thereby inhibiting the phosphorylation of the retinoblastoma protein (Rb). This inhibition leads to cell cycle arrest in the G1 phase, preventing cancer cells from proliferating. Additionally, ribociclib succinate has been shown to induce apoptosis and senescence in cancer cells, further contributing to its antitumor effects .

Dosage Effects in Animal Models

The effects of ribociclib succinate vary with different dosages in animal models. At lower doses, ribociclib succinate effectively inhibits CDK4/6 activity, leading to cell cycle arrest and tumor growth suppression. At higher doses, ribociclib succinate may cause toxic or adverse effects, such as neutropenia and corrected QT prolongation. These threshold effects highlight the importance of dose optimization to maximize therapeutic efficacy while minimizing toxicity .

Metabolic Pathways

Ribociclib succinate is extensively metabolized by cytochrome P450 3A4 (CYP3A4) in the liver. The primary metabolic pathways involve hydroxylation, oxidation, and reduction, leading to the formation of various metabolites. These metabolites are further processed and eliminated from the body. The involvement of CYP3A4 in the metabolism of ribociclib succinate underscores the potential for drug-drug interactions, particularly with strong CYP3A4 modulators .

Transport and Distribution

Ribociclib succinate is transported and distributed within cells and tissues through various mechanisms. It is a substrate for the efflux transporter P-glycoprotein (P-gp), which limits its penetration into the brain. This efflux transporter plays a crucial role in the pharmacokinetics of ribociclib succinate, affecting its distribution and accumulation in different tissues. Understanding these transport mechanisms is essential for optimizing the therapeutic efficacy of ribociclib succinate .

Subcellular Localization

The subcellular localization of ribociclib succinate is primarily within the cytoplasm, where it interacts with CDK4/6 and inhibits their activity. This localization is crucial for its function, as it allows ribociclib succinate to effectively inhibit the phosphorylation of the retinoblastoma protein (Rb) and induce cell cycle arrest. Additionally, ribociclib succinate may undergo post-translational modifications that influence its activity and localization within specific cellular compartments .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Ribociclibsuccinat wird durch einen mehrstufigen chemischen Prozess synthetisiert. Die Synthese beinhaltet die Bildung der Pyrrolo[2,3-d]pyrimidin-Grundstruktur, gefolgt von der Einführung verschiedener funktioneller Gruppen. Zu den wichtigsten Schritten gehören:

Bildung des Pyrrolo[2,3-d]pyrimidin-Kerns: Dies beinhaltet die Cyclisierung geeigneter Vorstufen unter kontrollierten Bedingungen.

Einführung funktioneller Gruppen: Verschiedene funktionelle Gruppen, wie z. B. die Cyclopentyl- und Piperazin-Einheiten, werden durch nucleophile Substitution und andere Reaktionen eingeführt.

Endgültige Kupplung und Reinigung: Das Endprodukt wird durch Kupplungsreaktionen erhalten, gefolgt von der Reinigung mit Techniken wie Hochleistungsflüssigchromatographie.

Industrielle Produktionsverfahren

Die industrielle Produktion von Ribociclibsuccinat beinhaltet die Hochskalierung des Laborsyntheseprozesses. Dazu gehört die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten, sowie die Implementierung strenger Qualitätskontrollmaßnahmen. Der Einsatz umweltfreundlicher Lösungsmittel und grüner Chemieprinzipien wird ebenfalls untersucht, um die Umweltbelastung zu minimieren .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Ribociclibsuccinat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Ribociclibsuccinat kann oxidiert werden, um hydroxylierte Metaboliten zu bilden.

Reduktion: Reduktionsreaktionen können zur Bildung reduzierter Metaboliten führen.

Substitution: Nucleophile Substitutionsreaktionen werden bei der Synthese von Ribociclibsuccinat eingesetzt.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Cytochrom-P450-Enzyme.

Reduktion: Als Reduktionsmittel werden z. B. Natriumborhydrid eingesetzt.

Substitution: Nucleophile wie Amine und Alkohole werden unter kontrollierten Bedingungen eingesetzt.

Hauptprodukte, die gebildet werden

Zu den Hauptprodukten, die aus diesen Reaktionen gebildet werden, gehören verschiedene hydroxylierte und reduzierte Metaboliten, die mit Techniken wie Massenspektrometrie weiter charakterisiert werden .

Vergleich Mit ähnlichen Verbindungen

Ribociclibsuccinat gehört zu einer Klasse von Medikamenten, die als Zyklinkinase-Inhibitoren bekannt sind. Zu ähnlichen Verbindungen gehören:

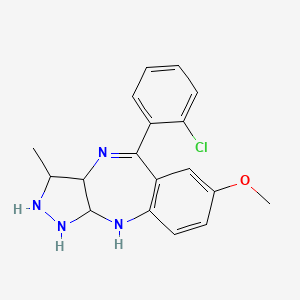

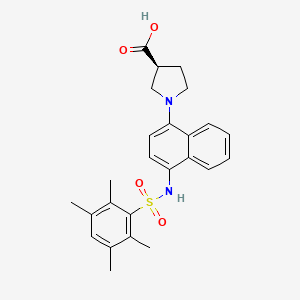

Palbociclib: Ein weiterer Zyklinkinase 4- und Zyklinkinase 6-Inhibitor, der zur Behandlung von Brustkrebs eingesetzt wird.

Einzigartigkeit

Ribociclibsuccinat ist aufgrund seiner hohen Selektivität für die Zyklinkinase 4 und die Zyklinkinase 6 einzigartig, was zu einem günstigen Sicherheits- und Wirksamkeits-Profil führt. Es wird oft in Kombination mit anderen gezielten Therapien eingesetzt, um die klinischen Ergebnisse zu verbessern und die Entwicklung von Behandlungsresistenzen zu verzögern .

Eigenschaften

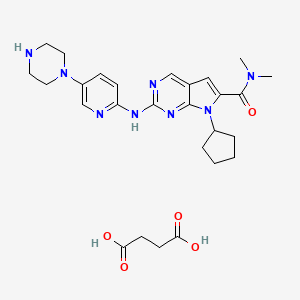

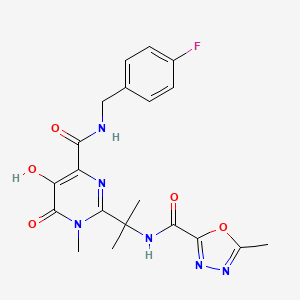

IUPAC Name |

butanedioic acid;7-cyclopentyl-N,N-dimethyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrrolo[2,3-d]pyrimidine-6-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N8O.C4H6O4/c1-29(2)22(32)19-13-16-14-26-23(28-21(16)31(19)17-5-3-4-6-17)27-20-8-7-18(15-25-20)30-11-9-24-10-12-30;5-3(6)1-2-4(7)8/h7-8,13-15,17,24H,3-6,9-12H2,1-2H3,(H,25,26,27,28);1-2H2,(H,5,6)(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHANOMFABJQAAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC2=CN=C(N=C2N1C3CCCC3)NC4=NC=C(C=C4)N5CCNCC5.C(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H36N8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301027923 | |

| Record name | Ribociclib succinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301027923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

552.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1374639-75-4 | |

| Record name | Ribociclib succinate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1374639754 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ribociclib succinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301027923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-cyclopentyl-N,N-dimethyl-2-{[5-(piperazin-1-yl)pyridin-2-yl]amino}-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide butanedioate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RIBOCICLIB SUCCINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BG7HLX2919 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

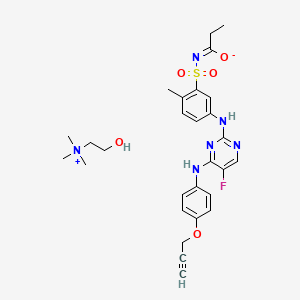

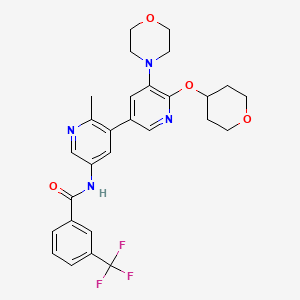

Q1: What analytical techniques were employed in the study to investigate the pH-dependent interaction between ribociclib succinate and acid-reducing agents?

A: The researchers developed a robust and accurate analytical method using a three-level three-factorial box-behnken design to quantify ribociclib succinate in micro-dissolution samples. This approach, following the Analytical Quality by Design (AQbD) principles, ensured the reliability and accuracy of the solubility measurements across the different pH conditions tested. The study identified the pH of the aqueous mobile phase and flow rate as critical process parameters influencing the method's performance. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-amino-5-[4-[(dimethylamino)methyl]thiophen-2-yl]pyridin-3-yl]-2-[(Z)-5,5,5-trifluoropent-3-en-2-yl]oxybenzamide](/img/structure/B610405.png)

![[(1S,2S,3S,4S,5R,6S,8S,9R,13S,16S,17S)-11-ethyl-3,8,9-trihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl] 2-acetamidobenzoate](/img/structure/B610416.png)